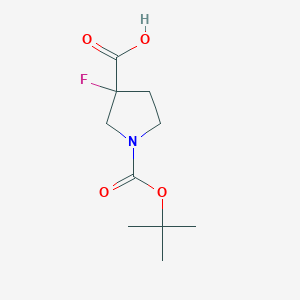
6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Descripción general
Descripción
6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a heterocyclic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone typically involves the halogenation of a pyridazinone precursor. Common synthetic routes may include:
Halogenation: Using bromine and chlorine reagents to introduce the bromo and chloro groups into the pyridazinone ring.
Cyclization: Forming the pyridazinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4,5-dichloro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate, particularly in areas like anti-inflammatory or anticancer research.
Industry: Used in the development of agrochemicals or other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: Lacks the bromo group but shares the pyridazinone core.
6-Bromo-3(2H)-pyridazinone: Lacks the chloro groups but has the bromo group and pyridazinone core.
Uniqueness
6-Bromo-4,5-dichloro-3(2H)-pyridazinone is unique due to the presence of both bromo and chloro substituents, which can influence its chemical reactivity and biological activity. This combination of substituents might confer specific properties that are not present in similar compounds.
Propiedades
IUPAC Name |
3-bromo-4,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2O/c5-3-1(6)2(7)4(10)9-8-3/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXBFXGEDMRWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704465 | |
| Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933041-14-6 | |
| Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)




![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)


![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)
![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
